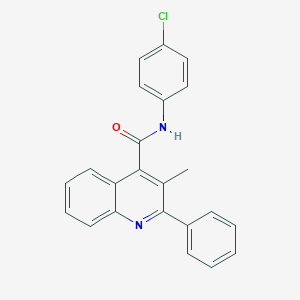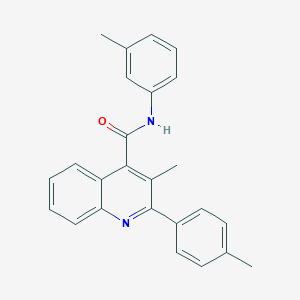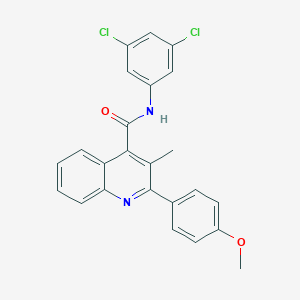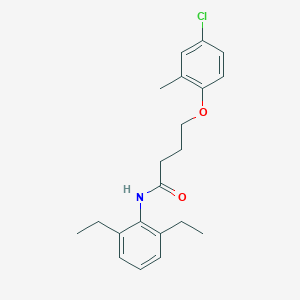![molecular formula C27H25N3O5 B330617 10-ACETYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B330617.png)
10-ACETYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-ACETYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core, which is known for its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-ACETYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Dibenzodiazepine Core: The initial step involves the formation of the dibenzo[b,e][1,4]diazepin-1-one core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Furyl and Nitrophenyl Groups: The next step involves the introduction of the furyl and nitrophenyl groups. This can be done through a series of substitution reactions, where the appropriate reagents are used to introduce these functional groups onto the dibenzodiazepine core.
Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group at the 10th position. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
10-ACETYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride. This results in the formation of the corresponding amine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups on the dibenzodiazepine core or the furyl and nitrophenyl groups are replaced with other groups. This can be achieved using various reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Various reagents and catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can result in amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s biological activity makes it a potential candidate for studying various biological processes. It can be used in assays to investigate its effects on different biological targets.
Medicine: Due to its potential therapeutic properties, the compound can be studied for its effects on various diseases. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of 10-ACETYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-acetyl-3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 10-acetyl-3-(3,4-dimethoxyphenyl)-11-{3-nitrophenyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 10-ACETYL-3,3-DIMETHYL-11-[5-(2-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement of atoms gives the compound distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C27H25N3O5 |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
5-acetyl-9,9-dimethyl-6-[5-(2-nitrophenyl)furan-2-yl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H25N3O5/c1-16(31)29-21-11-7-5-9-18(21)28-19-14-27(2,3)15-22(32)25(19)26(29)24-13-12-23(35-24)17-8-4-6-10-20(17)30(33)34/h4-13,26,28H,14-15H2,1-3H3 |
Clé InChI |
FOYAGCWCFXBYNI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
SMILES canonique |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-isopropylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acrylamide](/img/structure/B330534.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide](/img/structure/B330535.png)
![ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330536.png)


![3-(2-thienyl)-N-[3-({[3-(2-thienyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B330543.png)
![3-(2-chlorophenyl)-N-[2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330545.png)


![ethyl 2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B330549.png)
![N-[(4-chlorophenyl)methyl]-4-propan-2-ylbenzamide](/img/structure/B330552.png)
![2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330553.png)
![2-(3-furylmethylene)-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B330554.png)
![2-(2-furyl)-N-{3-[({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B330555.png)
